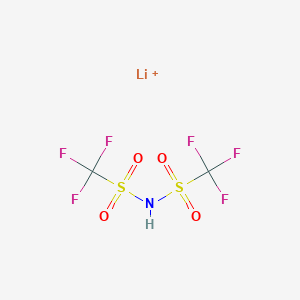
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C11H7BrN2. It is characterized by a cyclopropane ring substituted with a bromophenyl group and two cyano groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromobenzyl chloride with malononitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: 2-(2-Aminophenyl)cyclopropane-1,1-dicarbonitrile, 2-(2-Thiophenyl)cyclopropane-1,1-dicarbonitrile.
Reduction: 2-(2-Bromophenyl)cyclopropane-1,1-diamine.
Oxidation: 2-(2-Bromophenyl)cyclopropane-1,1-dicarboxylic acid.
科学的研究の応用
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues, while the cyano groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Chlorophenyl)cyclopropane-1,1-dicarbonitrile
- 2-(2-Fluorophenyl)cyclopropane-1,1-dicarbonitrile
- 2-(2-Methylphenyl)cyclopropane-1,1-dicarbonitrile
Uniqueness
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher polarizability can lead to different chemical and biological behaviors, making this compound particularly valuable for specific applications.
特性
分子式 |
C11H7BrN2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
2-(2-bromophenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-10-4-2-1-3-8(10)9-5-11(9,6-13)7-14/h1-4,9H,5H2 |
InChIキー |
DQHIEDSXOKASGC-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(C#N)C#N)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14119602.png)


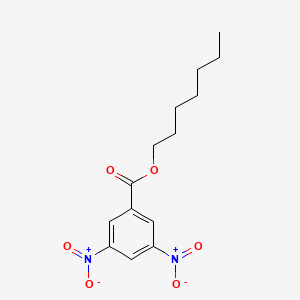

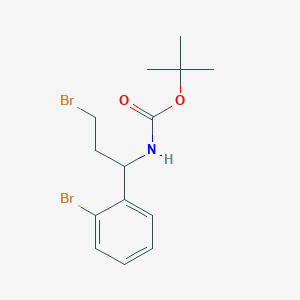
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)
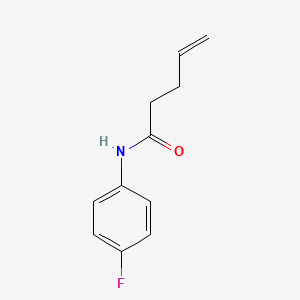
![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)
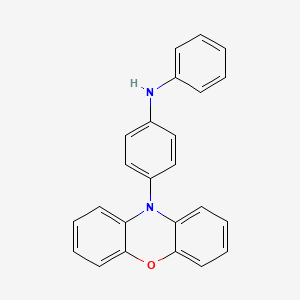
![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)
